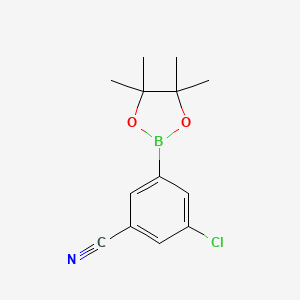

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile

説明

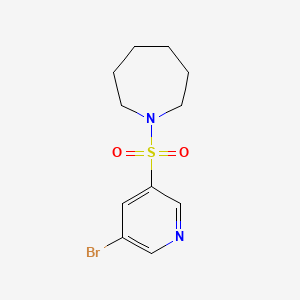

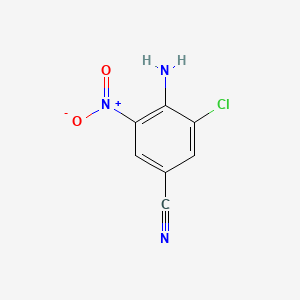

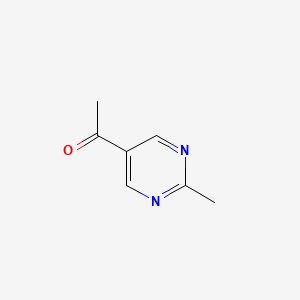

“3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile” is a chemical compound with the molecular formula C13H15BClNO2 . It is commonly used in the preparation of various pharmaceutical and chemical intermediates .

Synthesis Analysis

The synthesis of “3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile” can be achieved from 3-CHLORO-5-IODOBENZONITRILE and Bis(pinacolato)diboron .Molecular Structure Analysis

The molecular structure of this compound consists of a benzonitrile group attached to a boron atom, which is further connected to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group .Chemical Reactions Analysis

This compound can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. It can also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 361.1±32.0 °C and a predicted density of 1.16±0.1 g/cm3 .科学的研究の応用

Synthesis and Structural Characterization

- Wu et al. (2021) synthesized compounds including a variant of 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile and characterized their structure using spectroscopy and X-ray diffraction. They performed conformation analysis and DFT calculations to understand the molecular structure, which was consistent with crystallographic data (Wu et al., 2021).

Crystallography and DFT Studies

- Huang et al. (2021) discussed the synthesis of related boric acid ester intermediates, confirming their structures through various spectroscopic methods and X-ray diffraction. They also conducted DFT studies to compare with X-ray data and explored molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).

Application in Borylation Reactions

- Takagi and Yamakawa (2013) investigated the synthesis of arenes using a Pd-catalyzed borylation method involving a compound similar to 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. This method proved particularly effective for arylbromides with sulfonyl groups (Takagi & Yamakawa, 2013).

Fluorescence Probes for Hydrogen Peroxide Detection

- Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes, including variants of 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, for detecting hydrogen peroxide. Their study revealed insights into the molecular interactions and fluorescence response mechanisms (Lampard et al., 2018).

Molecular Structure Analysis

- Liao et al. (2022) confirmed the structure of a similar compound by spectroscopic methods and X-ray diffraction, using density functional theory to calculate the molecular structure, aligning with X-ray diffraction results (Liao et al., 2022).

Microwave-Assisted Synthesis

- Rheault et al. (2009) explored the microwave-assisted synthesis of benzimidazoles, using a compound structurally related to 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. This approach led to various heteroaryl-substituted benzimidazoles (Rheault et al., 2009).

Safety and Hazards

The compound is classified under the GHS07 hazard class. The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+P352 (IF ON SKIN: Wash with plenty of soap and water) .

作用機序

Target of Action

Similar compounds are known to interact with various enzymes and receptors, influencing their function and leading to downstream effects .

Mode of Action

It is synthesized from 3-chloro-5-iodobenzonitrile and bis(pinacolato)diboron , suggesting that it may participate in borylation reactions .

Biochemical Pathways

Similar compounds are known to participate in various biochemical reactions, including borylation .

Result of Action

Similar compounds are known to influence various cellular processes through their interaction with enzymes and receptors .

特性

IUPAC Name |

3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BClNO2/c1-12(2)13(3,4)18-14(17-12)10-5-9(8-16)6-11(15)7-10/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAZQJHZPPYLORA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682231 | |

| Record name | 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile | |

CAS RN |

1212021-11-8 | |

| Record name | 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-5-cyanophenylboronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methoxybenzo[d]oxazole-2(3H)-thione](/img/structure/B581793.png)

![(2S)-1-[4-[5-methyl-2-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]-9-oxa-3,6,13-triazatricyclo[8.4.0.02,6]tetradeca-1(14),2,4,10,12-pentaen-12-yl]pyrrolidine-2-carboxamide](/img/structure/B581799.png)

![N-[(2R)-2-Amino-2-phenylethyl]aniline](/img/structure/B581807.png)